molecular formula C26H25ClN4O5S B11366227 N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11366227
M. Wt: 541.0 g/mol
InChI Key: RCZUXFMFWPDEFJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, methoxy, furan, and methylsulfonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. The furan-2-ylmethyl and 4-methylbenzyl groups can be attached through nucleophilic substitution reactions.

    Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chloride reagents under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide may exhibit potential pharmacological activities. It could be investigated for its effects on biological targets such as enzymes, receptors, or cellular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-[(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could result in unique reactivity, selectivity, or pharmacological activity.

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O5S/c1-17-6-8-18(9-7-17)15-31(16-20-5-4-12-36-20)22-14-28-26(37(3,33)34)30-24(22)25(32)29-21-13-19(27)10-11-23(21)35-2/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

RCZUXFMFWPDEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=C(C=CC(=C4)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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